molecular formula C20H18N2O3S B2800784 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 892846-67-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2800784
M. Wt: 366.44
InChI Key: YXWMLBHOMRZWNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep processes from readily available starting materials . For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps . The new deficient acceptor has good solubility in organic solvents to permit an appropriate coating process .


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For the related compound “6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine”, the molecular formula is C9H8N2O2S . For “N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoin dol-2-yl)-N-(3-pyridinylmethyl)acetamide”, the molecular formula is C25H18N4O5S .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For the related compound “6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine”, the molecular weight is 208.24 . For “N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoin dol-2-yl)-N-(3-pyridinylmethyl)acetamide”, the molecular weight is 486.499 .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

A significant area of research involving this compound focuses on the synthesis and chemical reactivity of benzothiazole derivatives. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, subsequently transformed into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of chemical reactions, showcasing the compound's potential in creating structurally diverse molecules with potential biological activities Aleksandrov & El’chaninov, 2017.

Biological Activities and Pharmacological Potential

Research into the biological activities of benzothiazole derivatives, including compounds similar to the one of interest, has revealed their potential as therapeutic agents. Levai et al. (2002) explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, indicating the potential for these compounds in developing new pharmacologically active molecules Levai et al., 2002.

Antimicrobial and Anti-proliferative Effects

The compound and its derivatives have been investigated for their antimicrobial and anti-proliferative effects. For instance, Mansour et al. (2020) synthesized a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and anti-proliferative activities, highlighting the potential of benzothiazole derivatives in addressing microbial infections and cancer Mansour et al., 2020.

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(14-6-5-12-3-1-2-4-13(12)9-14)22-20-21-15-10-16-17(11-18(15)26-20)25-8-7-24-16/h5-6,9-11H,1-4,7-8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWMLBHOMRZWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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